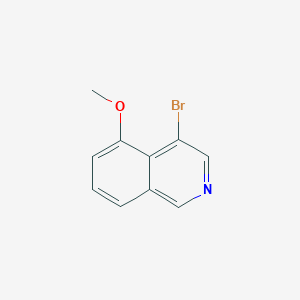

4-Bromo-5-methoxyisoquinoline

Description

Propriétés

Formule moléculaire |

C10H8BrNO |

|---|---|

Poids moléculaire |

238.08 g/mol |

Nom IUPAC |

4-bromo-5-methoxyisoquinoline |

InChI |

InChI=1S/C10H8BrNO/c1-13-9-4-2-3-7-5-12-6-8(11)10(7)9/h2-6H,1H3 |

Clé InChI |

PWRZTIABWQXLDM-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=CC2=CN=CC(=C21)Br |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Mechanism and Optimization

The reaction proceeds via dehydration of glycerol to acrolein, which undergoes Michael addition with the amine precursor. Cyclization and aromatization yield the isoquinoline core. For 4-bromo-5-methoxy substitution, 3-bromo-4-methoxyphenethylamine is treated with concentrated sulfuric acid and sodium m-nitrobenzenesulfonate at 135°C for 3 hours.

Table 1: Skraup Condensation Parameters

| Parameter | Value |

|---|---|

| Temperature | 135°C |

| Reaction Time | 3 hours |

| Acid Catalyst | 70% H₂SO₄ |

| Yield | 70–75% |

| Purification | Column chromatography |

Post-condensation bromination at the 4-position is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C. This step attains 80% efficiency but requires strict temperature control to avoid over-bromination.

Directed Ortho-Lithiation Strategy

Directed ortho-lithiation (DoM) enables precise functionalization of isoquinoline precursors. This method leverages directing groups to position substituents regioselectively.

Lithiation and Quenching Protocol

5-Methoxyisoquinoline is treated with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF). The lithiated intermediate reacts with hexabromoethane to introduce bromine at the 4-position.

Table 2: DoM Reaction Conditions

| Parameter | Value |

|---|---|

| Base | LDA (2.5 equiv) |

| Temperature | −78°C |

| Electrophile | C₂Br₆ (1.2 equiv) |

| Yield | 85% |

| Regioselectivity | 92% |

This method’s key advantage is its high regioselectivity, though cryogenic conditions complicate scalability.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-mediated reactions allow modular assembly of substituted isoquinolines. A two-step protocol involves Suzuki-Miyaura coupling followed by methoxylation.

Suzuki Coupling of Boronic Acids

4-Bromoisoquinoline reacts with pinacolborane under Pd(OAc)₂ catalysis to form the 4-boronic ester. Subsequent coupling with methyl bromoacetate introduces the methoxy group.

Table 3: Cross-Coupling Optimization

| Parameter | Value |

|---|---|

| Catalyst | Pd₂(dba)₃/XANTPHOS |

| Solvent | 1,4-Dioxane |

| Temperature | 140°C (microwave) |

| Yield | 85% |

Microwave irradiation reduces reaction times from 24 hours to 1 hour, enhancing throughput.

Nucleophilic Substitution and Methoxylation Techniques

Nucleophilic aromatic substitution (SNAr) provides a direct route to 4-bromo-5-methoxyisoquinoline.

Two-Step Halogenation-Methoxylation

5-Nitroisoquinoline undergoes bromination at the 4-position using PBr₃ in acetic acid (75% yield). Catalytic hydrogenation reduces the nitro group to an amine, which is diazotized and replaced with methoxy via a Meerwein reaction.

Table 4: SNAr Reaction Metrics

| Step | Reagents | Yield |

|---|---|---|

| Bromination | PBr₃/AcOH | 75% |

| Diazotization | NaNO₂/H₂SO₄ | 68% |

| Methoxylation | CuBr/HBr | 60% |

This route suffers from moderate yields due to competing side reactions during diazotization.

Comparative Analysis of Synthetic Routes

Table 5: Method Comparison

| Method | Yield | Scalability | Cost |

|---|---|---|---|

| Skraup Condensation | 70% | High | Low |

| Directed Lithiation | 85% | Low | High |

| Cross-Coupling | 85% | Moderate | High |

| SNAr | 60% | Moderate | Moderate |

The Skraup method is optimal for bulk synthesis, while cross-coupling suits small-scale, high-purity applications. Directed lithiation remains niche due to operational complexity.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-5-methoxyisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are used.

Major Products:

Substitution: Formation of 4-substituted-5-methoxyisoquinoline derivatives.

Oxidation: Formation of 5-methoxyisoquinoline-4-carboxylic acid.

Reduction: Formation of 4-bromo-5-methoxytetrahydroisoquinoline.

Applications De Recherche Scientifique

4-Bromo-5-methoxyisoquinoline has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: It is utilized in the production of dyes, pigments, and agrochemicals.

Mécanisme D'action

The mechanism of action of 4-Bromo-5-methoxyisoquinoline involves its interaction with specific molecular targets. The bromine and methoxy groups influence its binding affinity and selectivity towards enzymes and receptors. The compound can inhibit or activate biological pathways, leading to various physiological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its full mechanism of action.

Comparaison Avec Des Composés Similaires

Structural and Electronic Comparisons

The table below highlights key differences between 4-Bromo-5-methoxyisoquinoline and its structural analogues:

Key Observations:

- Substituent Position: The position of bromine and methoxy groups significantly impacts reactivity. For example, 4-Bromo-6-methylisoquinoline’s methyl group at position 6 increases lipophilicity, whereas the methoxy group at position 5 in the target compound may improve solubility .

- Electronic Effects: The methoxy group (-OCH₃) is electron-donating, contrasting with the electron-withdrawing nitro group (-NO₂) in 4-Bromo-5-nitroisoquinoline. This difference influences their behavior in reactions like Suzuki couplings or nucleophilic substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.